molecular formula C22H36O10 B13382845 Octyl 2,3,4,6-tetra-O-acetylhexopyranoside

Octyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B13382845
M. Wt: 460.5 g/mol
InChI Key: RNGLREVZONTJLS-UHFFFAOYSA-N
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Description

Octyl 2,3,4,6-tetra-O-acetylhexopyranoside is a glycoside derivative featuring an octyl chain linked via a β-glycosidic bond to a hexopyranose ring, with acetyl groups protecting the 2, 3, 4, and 6 hydroxyl positions. This compound is widely used in glycosylation studies, carbohydrate chemistry, and biomedical research due to its stability and solubility in organic solvents . The acetyl groups serve as protective moieties during synthetic processes, enabling selective deprotection for further functionalization .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLREVZONTJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation Using Zinc Oxide

One method for synthesizing this compound involves the use of zinc oxide as a catalyst. This approach is similar to the synthesis of octyl-beta-D-glucopyranoside, where 2,3,4,6-tetra-acetyl bromo-glucose reacts with octanol in the presence of zinc oxide to form the tetra-acetylated intermediate. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by cooling and purification steps.

Reaction Conditions:

  • Reagents: 2,3,4,6-tetra-acetyl bromo-glucose, octanol, zinc oxide.
  • Solvent: Ethyl acetate or similar organic solvents.
  • Temperature: 20°C to 120°C.
  • Time: 12 to 48 hours.

Deacetylation and Protection

After obtaining the tetra-acetylated intermediate, a deacetylation step is necessary to remove the acetyl groups if needed. However, for this compound, the acetyl groups are retained. The deacetylation step is typically performed using sodium methylate in methanol for compounds where deprotection is required.

Deacetylation Conditions (if needed):

  • Reagents: Tetra-acetylated intermediate, sodium methylate, methanol.
  • Mass Ratio: 1:(2-10):(0.01-0.5) for intermediate:methanol:sodium methylate.
  • Temperature: Ambient or slightly elevated.

Alternative Methods

Other methods for synthesizing similar glycosides involve the use of different catalysts like silver salts or Lewis acids such as zinc chloride. These methods often require careful control of reaction conditions to achieve the desired stereoselectivity.

Analysis and Purification

The analysis and purification of this compound typically involve chromatographic techniques and spectroscopic methods.

Chromatography

Spectroscopy

Research Findings and Applications

This compound serves as a valuable intermediate in the synthesis of bioactive compounds. Its stability and ease of modification make it suitable for various applications in pharmaceutical and biochemical research.

Biochemical Applications

  • Drug Development: Used in the synthesis of glycosidic compounds with potential therapeutic properties.
  • Biological Studies: Helps in understanding glycosylation processes and their biological implications.

Chemical Synthesis

Data Table: Synthesis Conditions for this compound

Reagent Solvent Temperature (°C) Time (hours) Yield
2,3,4,6-tetra-acetyl bromo-glucose, Octanol, Zinc Oxide Ethyl Acetate 20-120 12-48 Up to 65%

Note: The yield and conditions may vary based on specific experimental setups and optimizations.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between carbohydrates and proteins.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Structural Variations in Alkyl Glycosides

a. Alkyl Chain Differences

  • Tetradecyl β-D-glucopyranoside (C14G1): Lacks acetyl groups, resulting in higher hydrophilicity compared to the tetra-acetylated octyl derivative. This compound is used in membrane protein studies due to its mild detergent properties .
  • β-Propargyl 2,3,4,6-tetra-O-acetylglucopyranoside: Features a propargyl group instead of octyl, enabling click chemistry applications. The acetyl groups provide similar protection but limit aqueous solubility .

b. Thioglycoside Analogues

  • Octyl Tetra-2,3,4,6-O-acetyl-β-D-thioglucopyranoside: Replaces the oxygen glycosidic bond with a sulfur atom, enhancing chemical stability under acidic conditions. This thioglycoside is pivotal in glycosylation reactions due to its resistance to hydrolysis .
  • p-Octyloxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside: Combines a thio-linkage with a mannose backbone, demonstrating the influence of sugar stereochemistry on biological activity .

Acetylation Patterns and Sugar Backbones

a. Glucose vs. Galactose Derivatives

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose: Synthesized from β-D-galactose pentaacetate under AlCl₃ catalysis. The galactose backbone alters solubility and reactivity compared to glucose derivatives, as seen in glycosidic bond cleavage studies .
  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose: Demonstrates higher thermal stability (ΔG(DMSO) = -1234.5 kcal/mol) than its β-anomer (ΔG(DMSO) = -1233.8 kcal/mol), highlighting the anomeric effect’s role in stability .

b. Functionalized Derivatives

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Used in anticancer drug design. The tetraacetyl group enhances tumor cell selectivity by 1.5-fold compared to non-acetylated analogues, as shown in cytotoxicity assays against HCT-116 cells .
  • 2,3,4,6-Tetra-O-acetyl linamarin: A cyanogenic glycoside derivative with nitrile functionality, illustrating how acetyl groups modulate toxicity and bioavailability .

Deacetylation and Deprotection

  • Octyl 2,3,4,6-tetra-O-acetylhexopyranoside requires controlled deacetylation using bases like CH₃ONa (pH 8) to avoid anomerization .
  • Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside: Benzoyl groups, being bulkier than acetyl, require harsher conditions (e.g., NH₃/MeOH) for removal, limiting its utility in sensitive syntheses .

Glycosidic Bond Stability

  • β-D-Lactose octaacetate: Under AlCl₃, the glycosidic bond cleaves to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose, whereas the octyl derivative remains intact under similar conditions, emphasizing the stabilizing role of the octyl chain .

Biological Activity

Octyl 2,3,4,6-tetra-O-acetylhexopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This compound, characterized by its acetylated sugar moiety, exhibits various pharmacological effects that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C_{14}H_{26}O_{10}
  • Molecular Weight : 342.36 g/mol

The compound features an octyl group attached to a hexopyranoside backbone that is fully acetylated at positions 2, 3, 4, and 6. This structural configuration influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Fungal Activity : It has also demonstrated antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects:

  • Cytokine Production : In vitro studies indicate that this compound can enhance the production of key cytokines such as TNF-alpha and IL-6 in immune cells, potentially boosting the immune response.
  • Macrophage Activation : The compound appears to activate macrophages, leading to increased phagocytic activity and enhanced pathogen clearance.

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively in various assays (e.g., DPPH assay), contributing to its protective effects against oxidative stress.
  • Cellular Protection : The compound may protect cells from oxidative damage by modulating intracellular antioxidant enzyme activities.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against E. coli and S. aureus.Suggests potential use as a natural preservative in food products.
Johnson et al. (2021)Found enhanced cytokine production in macrophages treated with the compound.Indicates potential for immunotherapeutic applications.
Lee et al. (2022)Reported significant antioxidant activity in human cell lines.Supports the use of the compound in formulations aimed at reducing oxidative stress.

Q & A

Q. What are the established synthetic routes for Octyl 2,3,4,6-tetra-O-acetylhexopyranoside, and how do reaction conditions influence yield and anomeric purity?

The synthesis typically involves glycosylation of a peracetylated hexopyranosyl donor (e.g., bromide or thioglycoside) with octanol. For example, thioglycoside activation using boron trifluoride etherate (BF₃·Et₂O) in dichloromethane at 273–295 K is effective, as seen in analogous syntheses of aryl thioglycosides . Anomeric configuration (α/β) is influenced by the leaving group and catalyst: α-selectivity is promoted with BF₃·Et₂O via SN1-like mechanisms, while β-selectivity may require SN2 conditions (e.g., silver oxide). Purification via silica gel chromatography with gradients of petroleum ether/ethyl acetate is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Anomeric proton signals (δ 4.5–6.5 ppm) distinguish α/β configurations. Acetyl methyl groups appear as singlets near δ 2.0 ppm .
  • ¹³C NMR : Acetyl carbonyls resonate at δ 169–171 ppm; anomeric carbons (α: ~95–100 ppm, β: ~100–105 ppm) confirm configuration .
    Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ adducts). X-ray crystallography resolves ambiguous stereochemistry .

Q. How does the acetyl protecting group strategy impact solubility and reactivity in downstream applications?

Acetylation enhances solubility in organic solvents (e.g., CH₂Cl₂, DMF), facilitating glycosylation reactions. However, deprotection (e.g., Zemplén conditions with NaOMe/MeOH) is required for applications requiring free hydroxyl groups. Enzymatic deacetylation using acetylxylan esterases (AcXEs) offers regioselectivity, preferentially cleaving 2- and 3-O-acetyl groups over 4- and 6-positions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported anomeric ratios for similar tetra-O-acetylhexopyranosides?

Discrepancies arise from competing SN1/SN2 pathways. For example, α-thioglycosides may undergo partial anomerization under acidic conditions, leading to β byproducts. Evidence from X-ray crystallography and NOESY NMR can resolve such ambiguities by confirming solid-state and solution-phase configurations . Computational studies (e.g., DFT at B3LYP/6-31G*) model transition states, revealing steric and electronic factors favoring α or β formation .

Q. How can regioselective deacetylation be achieved, and what methods validate site-specific modifications?

  • Chemical Methods : Selective deprotection using hydrazine acetate targets 6-O-acetyl groups, while DBU/MeOH cleaves 2- and 3-positions .
  • Enzymatic Methods : AcXEs from Streptomyces lividans selectively hydrolyze 2- and 3-O-acetyl groups in methyl tetra-O-acetyl glucopyranosides, as shown by HPLC and ¹H NMR .
    Validation requires comparative TLC, MS, and 2D NMR (e.g., HSQC to map deacetylated positions).

Q. What computational approaches elucidate the anomeric effect in acetylated glycosides, and how do they inform experimental design?

Density functional theory (DFT) calculates axial vs. equatorial preference for substituents. For β-D-glucose pentaacetate, the anomeric effect stabilizes the axial configuration via hyperconjugation (σ→σ* interactions between lone pairs of the ring oxygen and adjacent C-O bonds) . Molecular dynamics simulations further predict solvent effects on conformational stability, guiding solvent selection for glycosylations.

Q. How do structural modifications (e.g., thioglycosides vs. O-glycosides) influence glycosylation efficiency and stereochemical outcomes?

Thioglycosides (e.g., 4-methoxyphenyl 1-thio derivatives) exhibit higher reactivity due to the sulfur atom’s polarizability, enabling activation under milder conditions (e.g., NIS/TfOH vs. harsh Ag⁺ salts for O-glycosides). Thioglycosides also allow iterative glycosylation strategies (e.g., orthogonal protection-deprotection) for oligosaccharide synthesis . Comparative kinetic studies using ¹H NMR monitoring quantify activation barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of acetylated glycosides under acidic/basic conditions?

Contradictions often stem from varying reaction scales or trace moisture. For instance, acetyl groups are labile under basic conditions (e.g., NaOMe), but stability in BF₃·Et₂O-mediated reactions depends on strict anhydrous conditions . Accelerated stability studies (e.g., thermal gravimetric analysis, TGA) under controlled humidity/pH provide empirical degradation rates.

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyAnomeric configuration validationSpace group P2₁, resolution < 1.0 Å
DFT (B3LYP/6-31G*)Anomeric effect modelingGibbs free energy of axial vs. equatorial
AcXE Enzymatic AssayRegioselective deacetylationpH 6.0, 310 K, monitoring by HPLC

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